TRIS(TRIMETHYLSILYLMETHYL)PHOSPHINE

Description

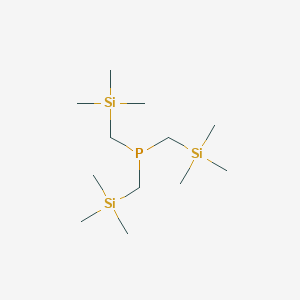

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(trimethylsilylmethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H33PSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTJYOAWQBBWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CP(C[Si](C)(C)C)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H33PSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171013 | |

| Record name | Tris((trimethylsilylmethyl))phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18077-42-4 | |

| Record name | Tris[(trimethylsilyl)methyl]phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18077-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris((trimethylsilylmethyl))phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018077424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris((trimethylsilylmethyl))phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[(trimethylsilylmethyl)]phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(trimethylsilylmethyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilylmethyl)phosphine, P(CH₂SiMe₃)₃, is a sterically demanding and electron-rich organophosphorus compound. Its unique combination of bulk and electronic properties makes it a valuable ligand in coordination chemistry and a precursor in various synthetic applications. This guide provides a comprehensive overview of its synthesis, properties, and reactivity, with a focus on its role in the formation of metal complexes. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in research and development.

Introduction

This compound is a tertiary phosphine characterized by the presence of three bulky trimethylsilylmethyl groups attached to a central phosphorus atom. This substitution pattern imparts significant steric hindrance around the phosphorus lone pair, influencing its coordination behavior and the stability of its metal complexes. The electron-donating nature of the alkyl groups also makes it a strong σ-donor ligand, which is a desirable characteristic for stabilizing metals in various oxidation states and for applications in catalysis. This document serves as a technical resource for professionals in chemistry and drug development, offering detailed information on the synthesis, properties, and handling of this versatile phosphine ligand.

Physicochemical Properties

This compound is a white solid at room temperature. A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical Properties

| Property | Value | Reference |

| CAS Number | 18077-42-4 | N/A |

| Molecular Formula | C₁₂H₃₃PSi₃ | N/A |

| Molecular Weight | 292.62 g/mol | N/A |

| Melting Point | 66-70 °C | N/A |

| Boiling Point | 70 °C @ 1 mmHg | N/A |

| Appearance | White solid | N/A |

Table 2: Spectroscopic Data

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) and Assignment | Reference |

| ³¹P{¹H} NMR | Not Specified | -36.3 ppm (s) | [1] |

| ¹H NMR | C₆D₆ | -1.61 ppm (s, 2H, LiCH₂Si), 0.51 ppm (s, 9H, Si(CH₃)₃) Note: Data for a related lithium complex | [2] |

| ¹³C{¹H} NMR | C₆D₆ | -4.8 ppm (LiCH₂Si), 7.1 ppm (Si(CH₃)₃) Note: Data for a related lithium complex | [2] |

| IR Spectroscopy | Not Specified | Specific band assignments are not readily available in the searched literature. | N/A |

Synthesis

The synthesis of this compound is typically achieved through the reaction of a phosphorus trihalide with a trimethylsilylmethyl organometallic reagent. Two primary methods have been reported, utilizing either a Grignard reagent or an organolithium reagent.

Synthesis via Grignard Reagent

A common and effective method involves the reaction of phosphorus trichloride (PCl₃) with (trimethylsilylmethyl)magnesium chloride.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of chloromethyltrimethylsilane in diethyl ether is added dropwise to initiate the formation of the Grignard reagent, (trimethylsilylmethyl)magnesium chloride. The reaction mixture is typically stirred until the magnesium is consumed.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in diethyl ether is then added dropwise with vigorous stirring.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield this compound as a white solid.

Caption: Synthesis of this compound via the Grignard route.

Synthesis via Organolithium Reagent

An alternative synthesis involves the use of (trimethylsilylmethyl)lithium, which can be prepared from (trimethylsilyl)methane or by halogen-lithium exchange.

Experimental Protocol:

-

Preparation of the Organolithium Reagent: (Trimethylsilylmethyl)lithium is prepared in situ by the reaction of (trimethylsilyl)methane with a strong base such as n-butyllithium in a suitable solvent like diethyl ether or tetrahydrofuran under an inert atmosphere.

-

Reaction with Phosphorus Trichloride: The solution of the organolithium reagent is cooled, and phosphorus trichloride is added dropwise.

-

Work-up and Purification: The work-up and purification procedure is similar to that described for the Grignard method, involving quenching, extraction, drying, and purification by vacuum distillation or recrystallization.

Coordination Chemistry and Reactivity

This compound is a versatile ligand that forms stable complexes with a wide range of transition metals. Its large steric bulk can influence the coordination number and geometry of the resulting metal complexes, often favoring lower coordination numbers which can be beneficial in catalytic applications.

General Reactivity as a Ligand

The phosphorus atom in this compound possesses a lone pair of electrons, making it a Lewis base that readily coordinates to metal centers. The general reaction for the formation of a metal-phosphine complex can be represented as:

M-L + P(CH₂SiMe₃)₃ → M-P(CH₂SiMe₃)₃ + L

where M is a metal center and L is a labile ligand.

Caption: General coordination of this compound to a metal center.

Applications in Catalysis

The combination of strong electron donation and significant steric bulk makes this compound and its derivatives attractive ligands for various catalytic processes. These properties can enhance the activity and selectivity of metal catalysts in cross-coupling reactions and other transformations. While specific catalytic cycles involving this particular phosphine are not extensively detailed in the readily available literature, its properties are analogous to other bulky phosphine ligands known to be effective in catalysis.

For instance, in a generic palladium-catalyzed cross-coupling reaction, a bulky phosphine ligand can facilitate the key steps of oxidative addition and reductive elimination.

Caption: A generic catalytic cycle where a bulky phosphine ligand plays a crucial role.

Safety and Handling

This compound is an air- and moisture-sensitive compound. It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation and hydrolysis. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable phosphine ligand with distinct steric and electronic properties. Its synthesis is achievable through standard organometallic routes, and its ability to form stable complexes with a variety of metals makes it a promising candidate for applications in coordination chemistry and catalysis. This guide provides foundational knowledge for researchers and professionals to effectively utilize this compound in their work. Further research into its catalytic applications is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Structure and Bonding of Tris(trimethylsilylmethyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilylmethyl)phosphine, P(CH₂SiMe₃)₃, is a sterically hindered organophosphorus compound that has garnered interest as a bulky electron-donating ligand in coordination chemistry and catalysis. Its unique structural and electronic properties, arising from the presence of three bulky trimethylsilylmethyl substituents, influence its reactivity and the properties of its metal complexes. This technical guide provides a comprehensive overview of the structure and bonding of this compound, including its synthesis, structural parameters, and spectroscopic signature.

Molecular Structure

The molecular structure of this compound is characterized by a central phosphorus atom bonded to three trimethylsilylmethyl groups. The bulky nature of these substituents dictates the overall geometry of the molecule, leading to significant steric crowding around the phosphorus center. This steric hindrance plays a crucial role in its coordination chemistry, influencing the coordination number and geometry of its metal complexes.

A key synthesis route for this compound involves the reaction of phosphorus trichloride (PCl₃) with trimethylsilylmethyl lithium (LiCH₂SiMe₃). This nucleophilic substitution reaction provides a reliable method for the preparation of the target compound.

Bonding

The bonding in this compound is primarily covalent. The phosphorus atom is sp³ hybridized, forming three sigma bonds with the carbon atoms of the methylene groups and retaining a lone pair of electrons. This lone pair is responsible for the nucleophilic and coordinating properties of the phosphine.

The electronic properties of the trimethylsilylmethyl group also influence the overall bonding. The silicon atom can exhibit a degree of σ-donation and potentially π-accepting character through d-orbital participation, although the latter is a subject of ongoing debate. The primary electronic effect of the trimethylsilylmethyl group in this context is its strong electron-donating nature through the inductive effect of the methylene bridge, which increases the electron density on the phosphorus atom and enhances its basicity and nucleophilicity compared to less substituted phosphines.

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: The ³¹P NMR spectrum of this compound is expected to show a single resonance, characteristic of the phosphorus nucleus in a symmetric environment. The chemical shift provides information about the electronic environment of the phosphorus atom.

-

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the methylene protons (P-CH₂) and the methyl protons of the trimethylsilyl groups (Si-(CH₃)₃). The coupling between the phosphorus nucleus and the methylene protons (²J(P-H)) would provide valuable structural information.

-

¹³C NMR: The ¹³C NMR spectrum would display signals for the methylene carbons and the methyl carbons, with coupling to the phosphorus nucleus (¹J(P-C) and ³J(P-C), respectively).

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic vibrational frequencies for the C-H stretching and bending modes of the methyl and methylene groups, as well as vibrations associated with the Si-C and P-C bonds.

While specific, experimentally determined quantitative data for the free ligand is not widely published, the following table summarizes the expected and reported physical properties.

| Property | Value |

| Chemical Formula | C₁₂H₃₃PSi₃ |

| Molecular Weight | 292.62 g/mol |

| CAS Number | 18077-42-4 |

| Melting Point | 66-70 °C |

| Boiling Point | 292.8 °C at 760 mmHg |

| Appearance | White solid |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phosphorus trichloride with a stoichiometric amount of trimethylsilylmethyl lithium.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Trimethylsilylmethyl chloride (Me₃SiCH₂Cl)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

Preparation of Trimethylsilylmethyl Lithium: A solution of trimethylsilylmethyl chloride in anhydrous diethyl ether is cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium in hexanes is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of trimethylsilylmethyl lithium.

-

Reaction with Phosphorus Trichloride: The freshly prepared solution of trimethylsilylmethyl lithium is cooled again to a low temperature. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Work-up: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by crystallization from a suitable solvent (e.g., pentane) or by sublimation under vacuum.

Note: This synthesis should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents and product.

Visualizations

The following diagrams illustrate the molecular structure and bonding concepts of this compound.

Caption: Ball-and-stick representation of this compound.

Synthesis of Tris(trimethylsilylmethyl)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis methods for tris(trimethylsilylmethyl)phosphine, a bulky organophosphorus compound with applications in catalysis and materials science. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and comparative data to assist researchers in its preparation and utilization.

Introduction

This compound, with the chemical formula P(CH₂Si(CH₃)₃)₃, is a sterically hindered tertiary phosphine. Its bulky trimethylsilylmethyl groups create a large cone angle, influencing its coordination chemistry and catalytic activity. This property makes it a valuable ligand in various chemical transformations. The synthesis of this compound is primarily achieved through the reaction of a suitable organometallic reagent with a phosphorus trihalide.

Core Synthesis Methodologies

The most prevalent and versatile method for the synthesis of this compound involves the use of a Grignard reagent.[1] An alternative, though less commonly detailed, approach may involve the use of an organolithium reagent.

Grignard Reagent Route

This method is the most widely-used and universal approach for the preparation of tertiary phosphines.[1] It involves the reaction of (trimethylsilylmethyl)magnesium chloride with phosphorus trichloride.

Reaction Scheme:

3 (CH₃)₃SiCH₂MgCl + PCl₃ → P(CH₂Si(CH₃)₃)₃ + 3 MgCl₂

This reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran, under anhydrous conditions to prevent the quenching of the Grignard reagent and hydrolysis of the phosphorus trichloride.

Organolithium Route

While less documented for this specific phosphine, the reaction of an organolithium reagent with a phosphorus halide is a common method for the formation of P-C bonds. This would involve the reaction of (trimethylsilylmethyl)lithium with phosphorus trichloride.

Reaction Scheme:

3 (CH₃)₃SiCH₂Li + PCl₃ → P(CH₂Si(CH₃)₃)₃ + 3 LiCl

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 78% | [2] |

| Melting Point | 66-70 °C | [2] |

| Boiling Point | 292.8 °C at 760 mmHg | [2] |

Experimental Protocols

The following is a detailed, representative experimental protocol for the synthesis of this compound via the Grignard route, adapted from general procedures for the synthesis of tertiary phosphines.[3][4]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or glovebox

-

(Chloromethyl)trimethylsilane

-

Magnesium turnings

-

Phosphorus trichloride (distilled)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere, place magnesium turnings in the three-necked flask.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of (chloromethyl)trimethylsilane in anhydrous diethyl ether.

-

Add a small portion of the (chloromethyl)trimethylsilane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has started, add the remaining (chloromethyl)trimethylsilane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (trimethylsilylmethyl)magnesium chloride.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of freshly distilled phosphorus trichloride in anhydrous diethyl ether.

-

Add the phosphorus trichloride solution dropwise to the stirred Grignard reagent solution. A white precipitate of magnesium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

-

Mandatory Visualizations

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Basic Properties of Tris(trimethylsilylmethyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilylmethyl)phosphine, P(CH₂SiMe₃)₃, is a tertiary phosphine that serves as a significant ligand in organometallic chemistry and catalysis. It is characterized by its considerable steric bulk and strong electron-donating nature, properties conferred by the three trimethylsilylmethyl groups attached to the central phosphorus atom. These characteristics make it a valuable tool for stabilizing metal centers, influencing catalytic activity and selectivity, and creating low-coordinate metal complexes.

Unlike its close analogue, tris(trimethylsilyl)phosphine, P(SiMe₃)₃, where the silicon atoms are directly bonded to phosphorus, the methylene (-CH₂-) spacer in P(CH₂SiMe₃)₃ imparts distinct electronic and steric properties. As with many electron-rich trialkylphosphines, it is highly reactive and sensitive to air, necessitating handling under inert atmospheres using specialized techniques such as a Schlenk line or a glovebox. This guide provides a detailed overview of its core basic, steric, and electronic properties, alongside experimental protocols for its synthesis and characterization.

Core Physicochemical and Ligand Properties

The utility of a phosphine ligand in catalysis and coordination chemistry is primarily defined by its electronic and steric properties. The electronic nature determines its ability to donate electron density to a metal center (its basicity or σ-donor strength), while its steric profile influences the coordination number, geometry, and reactivity of the resulting metal complex.

Electronic Properties: Basicity and Donor Strength

The basicity of a phosphine is a measure of its σ-donor capability. Trialkylphosphines are generally strong electron donors due to the inductive effect of the alkyl groups. The three trimethylsilylmethyl groups in P(CH₂SiMe₃)₃ contribute significant electron density to the phosphorus atom, making it a strong Lewis base.

The electronic effect of phosphines can be quantified by several methods, including the determination of the ligand's pKₐ or by measuring the CO stretching frequency (ν(CO)) in nickel carbonyl complexes, which forms the basis of the Tolman Electronic Parameter (TEP).[1][2] Strongly donating phosphines increase the electron density on the metal, which leads to increased π-backbonding to the CO ligands and a corresponding decrease in the ν(CO) frequency.[1] While a specific experimental pKₐ value for this compound is not readily found in the literature, it is expected to be a strong base, comparable to other bulky trialkylphosphines.

Steric Properties: Quantifying Bulk

The steric influence of a phosphine ligand is a critical factor in its application. Two primary metrics are used to quantify this property:

-

Tolman Cone Angle (θ): This is the apex angle of a cone, centered 2.28 Å from the metal center, that encompasses the entire ligand.[2][3] A larger cone angle indicates greater steric bulk, which can limit the number of ligands that bind to a metal, creating coordinatively unsaturated sites that are often key to catalytic activity.[4]

-

Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around a metal center that is occupied by the ligand. It provides a more nuanced measure of steric hindrance than the cone angle.[5]

The trimethylsilylmethyl groups make P(CH₂SiMe₃)₃ a sterically demanding ligand. This bulk is crucial for promoting reductive elimination and stabilizing low-coordinate species in catalytic cycles.

Data Presentation: Comparative Ligand Properties

To contextualize the properties of this compound, the following table compares its expected characteristics with those of other common phosphine ligands.

| Phosphine Ligand | Formula | pKₐ (in Nitromethane) | Tolman Cone Angle (θ, °) |

| Trimethylphosphine | P(CH₃)₃ | 8.65 | 118 |

| Triethylphosphine | P(C₂H₅)₃ | 8.69 | 132 |

| Tricyclohexylphosphine | P(C₆H₁₁ )₃ | 9.70 | 170 |

| Tri-tert-butylphosphine | P(C(CH₃)₃)₃ | 11.40 | 182 |

| Triphenylphosphine | P(C₆H₅)₃ | 2.73 | 145 |

| This compound | P(CH₂SiMe₃)₃ | Not Reported | Not Reported |

Note: While specific experimental values for the pKₐ and cone angle of this compound are not available in the cited literature, its identity as a trialkylphosphine suggests a high pKₐ (strong basicity) and a large cone angle due to the bulky trimethylsilylmethyl substituents.

Experimental Protocols

Strict air-free techniques (e.g., Schlenk line or glovebox) are mandatory for all manipulations involving this compound and its precursors.

Synthesis of this compound

This phosphine is typically prepared via the reaction of a Grignard reagent with phosphorus trichloride (PCl₃).[6][7]

Reaction: 3 (CH₃)₃SiCH₂MgCl + PCl₃ → P(CH₂SiMe₃)₃ + 3 MgCl₂

Methodology:

-

Grignard Reagent Preparation:

-

An oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings.

-

The apparatus is flushed with dry argon or nitrogen.

-

A small volume of anhydrous diethyl ether or THF is added to cover the magnesium.

-

A solution of (chloromethyl)trimethylsilane in the same anhydrous solvent is added dropwise via the dropping funnel to initiate the reaction.

-

Once initiated, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (CH₃)₃SiCH₂MgCl.

-

-

Reaction with Phosphorus Trichloride:

-

The Grignard solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of phosphorus trichloride (PCl₃) in anhydrous diethyl ether or THF (1/3 molar equivalent) is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.

-

Determination of Phosphine Basicity (General Protocol)

The basicity of phosphines can be determined by titration against a strong acid in a non-aqueous solvent, such as nitromethane.

Methodology:

-

Preparation: A solution of the phosphine is prepared in anhydrous nitromethane under an inert atmosphere.

-

Titration: The solution is potentiometrically titrated with a standardized solution of a strong acid (e.g., perchloric acid in a dioxane solvent system).

-

Data Analysis: A titration curve is generated by plotting the potential (in mV) versus the volume of titrant added.

-

pKₐ Calculation: The potential at the half-equivalence point is used to determine the pKₐ of the phosphine relative to a known standard base that is measured under identical conditions.

Determination of Steric Parameters (Conceptual Protocol)

Steric parameters like the Tolman cone angle and percent buried volume are not typically determined through simple wet-chemical experiments but are derived from structural data obtained from X-ray crystallography or computational modeling.

Methodology (Computational Approach):

-

Model Construction: A 3D model of the phosphine ligand coordinated to a generic metal center (e.g., Nickel for TEP calculations or a generic metal for cone angle) is constructed using molecular modeling software.[1][2]

-

Conformational Analysis: The ligand's geometry is optimized to find its lowest energy conformation. For the cone angle, the substituents are manipulated to adopt their widest possible arrangement.[3]

-

Parameter Calculation:

-

Cone Angle: The angle is calculated from the metal center to the outermost van der Waals radii of the ligand's atoms, assuming a standard metal-phosphorus bond length (typically 2.28 Å).[3][4]

-

Percent Buried Volume: A sphere of a defined radius (e.g., 3.5 Å) is centered on the metal atom. The volume within this sphere that is occupied by the van der Waals spheres of the ligand atoms is calculated and expressed as a percentage of the total sphere volume.[5]

-

Visualizations: Workflows and Relationships

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Ligand Property Relationships in Catalysis

Caption: Relationship between ligand properties and catalytic impact.

Metal Complex Formation

Caption: General scheme for metal-phosphine complex formation.

References

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

tris(trimethylsilylmethyl)phosphine CAS number 18077-42-4

An In-depth Technical Guide to Tris(trimethylsilylmethyl)phosphine (CAS 18077-42-4)

This technical guide provides a comprehensive overview of this compound, a sterically hindered organophosphorus compound. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its properties, synthesis, and applications as a ligand in coordination chemistry.

Chemical and Physical Properties

This compound, with the molecular formula C12H33PSi3, is a white solid at room temperature.[1] Its structure, featuring three bulky trimethylsilylmethyl groups attached to a central phosphorus atom, results in significant steric hindrance, which influences its reactivity and coordination chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18077-42-4 | [1] |

| Molecular Formula | C12H33PSi3 | [1] |

| Molecular Weight | 292.62 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 66-70 °C | [1] |

| Boiling Point | 70 °C @ 1 mmHg | [1] |

| Solubility | Reacts with water | [1] |

Synthesis

Reactivity and Applications in Coordination Chemistry

This compound is primarily utilized as a bulky phosphine ligand in coordination chemistry. It readily reacts with a variety of transition metal precursors to form stable metal complexes.

General Experimental Protocol for the Synthesis of Metal Complexes

The synthesis of metal complexes of this compound typically involves the reaction of the phosphine with a suitable metal halide or other precursor in an appropriate solvent under an inert atmosphere. The general workflow is depicted below.

Caption: General workflow for the synthesis of metal complexes.

Complexes with a wide range of metals have been synthesized, including ruthenium, rhodium, iridium, nickel, palladium, platinum, copper, silver, gold, zinc, cadmium, and mercury.[2]

Spectroscopic Data of Representative Metal Complexes

The formation of these complexes has been confirmed by infrared and nuclear magnetic resonance spectroscopy.[2]

Table 2: Spectroscopic Data for Selected Metal Complexes of this compound

| Complex | IR Data (cm⁻¹) | ¹H NMR Data (δ, ppm) | Reference |

| trans-[RhCl(CO)(siphos)₂] | ν(CO) 1950 | 9.90 (CH₂), 9.85 (SiMe₃) | [2] |

| trans-[IrCl(CO)(siphos)₂] | ν(CO) 1945 | 9.88 (CH₂), 9.83 (SiMe₃) | [2] |

| trans-[PdCl₂(siphos)₂] | - | 9.82 (CH₂), 9.77 (SiMe₃) | [2] |

| trans-[PtCl₂(siphos)₂] | - | 9.80 (CH₂), 9.75 (SiMe₃) | [2] |

| *siphos = this compound |

Potential Applications

While the primary application of this compound is as a ligand, its bulky nature suggests potential in catalysis where control of the metal's coordination sphere is crucial. However, specific catalytic applications have not been extensively reported. There is currently no available information on its use in drug development.

Caption: Logical relationship of potential applications.

Safety and Handling

This compound is a hazardous chemical and should be handled with extreme care in a well-ventilated fume hood by trained personnel.[1] It is crucial to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The compound is reported to react with water and may be pyrophoric.[1]

Table 3: Hazard and Safety Information

| Hazard | Precaution | Reference |

| Flammability | May be pyrophoric. Keep away from heat, sparks, and open flames. | [1] |

| Reactivity | Reacts with water and moisture in the air. Handle under an inert atmosphere. | [1] |

| Health Hazards | May cause eye and skin irritation. May be harmful if inhaled. | [1] |

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to Tris(trimethylsilylmethyl)phosphine: Synthesis, Properties, and Applications

This technical guide provides an in-depth overview of tris(trimethylsilylmethyl)phosphine, a sterically hindered organophosphorus compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document will cover its nomenclature, physicochemical properties, synthesis, and key applications, with a clear distinction from the related compound, tris(trimethylsilyl)phosphine.

Nomenclature and Structure

A point of common confusion is the differentiation between this compound and tris(trimethylsilyl)phosphine. The key distinction lies in the presence of a methylene (-CH₂-) linker between the phosphorus and silicon atoms in the former.

-

This compound : This compound has the chemical formula P(CH₂(Si(CH₃)₃))₃. According to IUPAC nomenclature, its systematic name is 1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)methyl)-1,5-disila-3-phosphapentane . However, it is commonly referred to by its semi-systematic name.

-

Tris(trimethylsilyl)phosphine : This compound has the chemical formula P(Si(CH₃)₃)₃. Its IUPAC name is tris(trimethylsilyl)phosphane [1][2].

The steric bulk created by the three trimethylsilylmethyl groups significantly influences the chemical reactivity and coordination properties of the central phosphorus atom[3].

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, with data for tris(trimethylsilyl)phosphine provided for comparison.

| Property | This compound | Tris(trimethylsilyl)phosphine |

| CAS Number | 18077-42-4[4] | 15573-38-3[1][5] |

| Molecular Formula | C₁₂H₃₃PSi₃[3][4] | C₉H₂₇PSi₃[1] |

| Molecular Weight | 292.624 g/mol [4] | 250.544 g/mol [1] |

| Appearance | - | Colorless liquid[1] |

| Melting Point | 66-70°C[4][6] | 24°C[1][5] |

| Boiling Point | 292.8°C at 760 mmHg[4] | 243-244°C[1][5] |

| Density | - | 0.863 g/cm³[1] |

| Flash Point | 130.9°C[4] | - |

| Solubility | Soluble in pentane, hexanes, methylene chloride, benzene, toluene, and acetonitrile. Insoluble in water. | Soluble in pentane, hexanes, methylene chloride, benzene, toluene, and acetonitrile. Insoluble in water.[5] |

| Hydrolytic Sensitivity | Reacts extremely rapidly with atmospheric moisture[6]. | Readily hydrolyzes[1]. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a suitable phosphorus source with a trimethylsilylmethyl Grignard or lithium reagent. A general synthetic approach starting from phosphorus trichloride is outlined below.

Synthesis of this compound from Phosphorus Trichloride

This protocol is based on the general principle of reacting a phosphorus halide with an organometallic reagent[3].

Materials:

-

Phosphorus trichloride (PCl₃)

-

(Trimethylsilyl)methylmagnesium chloride (Me₃SiCH₂MgCl) or (trimethylsilyl)methyllithium (Me₃SiCH₂Li)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard Schlenk line and glassware for air-sensitive techniques

Procedure:

-

A solution of (trimethylsilyl)methylmagnesium chloride in anhydrous diethyl ether is prepared.

-

The Grignard solution is cooled to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

Phosphorus trichloride is dissolved in anhydrous diethyl ether and added dropwise to the stirred Grignard solution.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or recrystallization.

Caution: this compound and its precursors are air and moisture-sensitive and may be pyrophoric. All manipulations should be carried out using standard air-free techniques in a well-ventilated fume hood[7][8].

Chemical Reactions and Reactivity

This compound is a versatile ligand in coordination chemistry and a reagent in organic synthesis[3]. Its bulky nature makes it a useful ligand for stabilizing metal complexes and influencing their catalytic activity[9].

Key Reactions:

-

Coordination Chemistry : It readily forms complexes with a variety of transition metals, including ruthenium, rhodium, iridium, nickel, palladium, platinum, copper, silver, and gold[9]. These complexes are often studied for their catalytic properties.

-

Oxidation : The phosphorus atom can be oxidized to form the corresponding phosphine oxide.

The logical workflow for the synthesis and subsequent use of this compound as a ligand is depicted below.

Applications in Research and Development

The unique steric and electronic properties of this compound make it a valuable tool in several areas of chemical research.

-

Catalysis : Metal complexes of this phosphine are investigated as catalysts in various organic transformations. The bulky ligand can enhance selectivity and stability.

-

Materials Science : It serves as a precursor for the synthesis of novel phosphorus-containing materials and nanoparticles[10].

-

Organic Synthesis : The compound can be used to introduce the bulky P(CH₂SiMe₃)₃ group into organic molecules, modifying their properties for applications in drug discovery and agrochemicals[11].

The decision-making process for employing this compound as a ligand in catalysis is illustrated in the following diagram.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Pyrophoric Nature : It may ignite spontaneously in air[6].

-

Air and Moisture Sensitivity : It reacts rapidly with water and atmospheric moisture, often releasing flammable and toxic phosphine gas[6][7].

-

Handling : All manipulations must be conducted under an inert atmosphere using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves[8]. Residues should be cautiously quenched with a dilute solution of an alcohol in an inert solvent[7].

This guide provides a foundational understanding of this compound for its safe and effective use in a research and development setting. For more detailed information, consulting the primary literature is recommended.

References

- 1. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]

- 2. Tris(trimethylsilyl)phosphine | C9H27PSi3 | CID 272683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 18077-42-4 [smolecule.com]

- 4. Tris((trimethylsilylmethyl))phosphine|lookchem [lookchem.com]

- 5. TRIS(TRIMETHYLSILYL)PHOSPHINE | 15573-38-3 [chemicalbook.com]

- 6. This compound CAS#: 18077-42-4 [m.chemicalbook.com]

- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 8. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 9. Metal complexes of this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Tris(trimethylsilyl)phosphine 95 15573-38-3 [sigmaaldrich.com]

- 11. [Tris(trimethylsilyl)]phosphine [myskinrecipes.com]

An In-depth Technical Guide to the Reactivity Profile of Tris(trimethylsilylmethyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilylmethyl)phosphine, P(CH₂SiMe₃)₃, is a sterically demanding tertiary phosphine characterized by its bulky trimethylsilylmethyl substituents. These groups impart a unique reactivity profile, influencing its coordination chemistry, electronic properties, and stability. This technical guide provides a comprehensive overview of the synthesis, physical and spectroscopic properties, and detailed reactivity of this compound, with a focus on its behavior as a ligand in transition metal complexes. Experimental protocols for key syntheses and reactions are provided, along with quantitative data and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Synthesis and Properties

This compound is synthesized via a Grignard reaction, which involves the treatment of phosphorus trichloride with (trimethylsilyl)methylmagnesium chloride. This method provides a reliable route to this sterically encumbered phosphine.

Synthesis of (Trimethylsilyl)methylmagnesium chloride

The precursor Grignard reagent is prepared from (chloromethyl)trimethylsilane and magnesium turnings in anhydrous ether.

Experimental Protocol: Synthesis of (Trimethylsilyl)methylmagnesium chloride

A 500-mL, three-necked, round-bottomed flask is equipped with a rubber septum, a reflux condenser, an addition funnel, and a magnetic stirring bar. The apparatus is flame-dried and flushed with nitrogen. Magnesium turnings (5.2 g, 0.22 g-atom) and a few crystals of iodine are placed in the flask, followed by 150 mL of anhydrous ether. While stirring, (chloromethyl)trimethylsilane (25.8 g, 0.21 mol) is added dropwise. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete (approximately 30 minutes), the mixture is heated under reflux for an additional 30 minutes. The resulting solution of (trimethylsilyl)methylmagnesium chloride is cooled to room temperature and used in the subsequent step.

Synthesis of this compound

The phosphine is prepared by the reaction of phosphorus trichloride with the Grignard reagent synthesized in the previous step.

Experimental Protocol: Synthesis of this compound

A solution of (trimethylsilyl)methylmagnesium chloride (approximately 0.10 mol in 40 mL of diethyl ether) is added dropwise over 30 minutes to a stirred solution of phosphorus trichloride (PCl₃) in diethyl ether (50 mL) at -78°C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is then removed under vacuum, and hexane (150 mL) is added to the residue. The resulting mixture is filtered to remove magnesium salts, and the filtrate is concentrated to yield this compound.

Physical and Spectroscopic Properties

This compound is a solid at room temperature with a notable melting point, reflecting its high molecular weight and symmetric structure.

| Property | Value | Reference |

| CAS Number | 18077-42-4 | |

| Molecular Formula | C₁₂H₃₃PSi₃ | |

| Molecular Weight | 292.62 g/mol | |

| Melting Point | 66-70 °C | [1] |

| Boiling Point | 292.8 °C at 760 mmHg | [1] |

| ³¹P NMR (CDCl₃) | δ -33.2 ppm |

Reactivity Profile

The reactivity of this compound is dominated by the large steric bulk of the three trimethylsilylmethyl groups surrounding the phosphorus atom. This steric hindrance governs its coordination to metal centers and influences the stability and structure of its complexes.

Coordination Chemistry

This compound, often abbreviated as "siphos," forms complexes with a wide range of transition metals. Its large cone angle makes it suitable for stabilizing metals in low coordination numbers.

A general workflow for the synthesis of metal-phosphine complexes is outlined below.

Caption: General experimental workflow for synthesizing metal complexes of this compound.

Complexes have been successfully prepared and characterized for the following metals: ruthenium, rhodium, iridium, nickel, palladium, platinum, copper, silver, gold, zinc, cadmium, and mercury.

Rhodium Complexes: With rhodium trichloride, a dimeric complex, [RhCl₂(siphos)₂]₂, is formed. In contrast, rhodium tribromide yields the monomeric trans-RhBr₂(siphos)₂.

Iridium and Rhodium Carbonyl Complexes: The reaction of trans-MCl(CO)(siphos)₂ (where M = Rh or Ir) with ethanolic sodium borohydride in the presence of excess phosphine leads to the formation of tetrahydroborate complexes, M(BH₄)(CO)(siphos)₂.

Oxidation and Chalcogenide Reactivity

The steric shielding provided by the trimethylsilylmethyl groups is expected to moderate the reactivity of the phosphorus lone pair towards oxidizing agents. While specific studies on the oxidation of this compound are not extensively reported, the reactivity can be inferred from related bulky phosphines. Generally, tertiary phosphines react with oxidizing agents like hydrogen peroxide to form the corresponding phosphine oxides.

Caption: Proposed oxidation of this compound to its corresponding phosphine oxide.

Detailed Experimental Protocols

Synthesis of Dimeric Dichloro-bridged Rhodium(III) Complex: [RhCl₂(siphos)₂]₂

This protocol describes the synthesis of a representative rhodium complex of this compound.

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

This compound (siphos)

-

Ethanol

Procedure:

-

A solution of this compound in ethanol is added to a stirred solution of rhodium(III) chloride trihydrate in ethanol.

-

The reaction mixture is heated to reflux.

-

Upon cooling, the dimeric complex [RhCl₂(siphos)₂]₂ crystallizes from the solution.

-

The product is isolated by filtration, washed with cold ethanol, and dried under vacuum.

Tabulated Data

Table 1: Physical and Spectroscopic Data of this compound and its Derivatives

| Compound | Formula | M.p. (°C) | B.p. (°C) | ³¹P NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| P(CH₂SiMe₃)₃ | C₁₂H₃₃PSi₃ | 66-70 | 292.8 | -33.2 | Data not available |

| O=P(CH₂SiMe₃)₃ | C₁₂H₃₃OPSi₃ | Data not available | Data not available | Data not available | ν(P=O) ~1150-1200 |

Note: Spectroscopic and physical data for the phosphine oxide are predicted based on analogous compounds.

Table 2: Selected Metal Complexes of this compound

| Complex | Formula | Color | Key Spectroscopic Data |

| [RhCl₂(siphos)₂]₂ | C₂₄H₆₆Cl₄P₂Rh₂Si₆ | Not reported | NMR and IR data confirm structure |

| trans-RhBr₂(siphos)₂ | C₂₄H₆₆Br₂P₂RhSi₆ | Not reported | NMR and IR data confirm structure |

| Ir(BH₄)(CO)(siphos)₂ | C₂₅H₆₇BIrOP₂Si₆ | Not reported | NMR and IR data confirm structure |

Conclusion

This compound is a valuable ligand in coordination chemistry, characterized by its significant steric bulk. This property allows for the formation of unique metal complexes, often with low coordination numbers, and influences their stability and reactivity. The synthesis of this phosphine via a Grignard reagent is straightforward, providing access to a versatile building block for inorganic and organometallic synthesis. Further exploration of its reactivity, particularly in the realms of oxidation and catalysis, will undoubtedly uncover new applications for this sterically demanding phosphine.

References

An In-depth Technical Guide to Tris(trimethylsilylmethyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilylmethyl)phosphine, with the chemical formula P(CH₂Si(CH₃)₃)₃, is an organophosphorus compound characterized by three trimethylsilylmethyl groups attached to a central phosphorus atom. This bulky phosphine ligand plays a significant role in coordination chemistry and catalysis. Its sterically demanding nature influences the geometry and reactivity of the metal complexes it forms. This guide provides a comprehensive overview of its synthesis, properties, and applications relevant to research and development.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₃₃PSi₃ | [1] |

| Molecular Weight | 292.62 g/mol | [1] |

| Melting Point | 66-70 °C | [1] |

| Boiling Point | 292.8 °C at 760 mmHg | [1] |

| Vapor Pressure | 0.00314 mmHg at 25°C | [1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature.

Experimental Protocol: Synthesis from Phosphorus Trichloride

This synthesis involves the reaction of phosphorus trichloride with a Grignard reagent prepared from chloromethyltrimethylsilane.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Chloromethyltrimethylsilane (Me₃SiCH₂Cl)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous hexane

-

Anhydrous methanol

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of chloromethyltrimethylsilane in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction mixture is gently refluxed until most of the magnesium has reacted.

-

Reaction with Phosphorus Trichloride: The Grignard solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then refluxed for a short period.

-

Work-up and Isolation: The reaction mixture is cooled, and the excess Grignard reagent is destroyed by the slow addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or recrystallization from a suitable solvent like anhydrous hexane or methanol to yield this compound as a white solid.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The following table summarizes the available NMR spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ³¹P NMR | -35.2 | Singlet | - |

| ¹H NMR | 0.09 (s, 27H, Si(CH₃)₃), 0.75 (d, 6H, PCH₂) | Doublet | ²J(P-H) = 3.5 |

| ¹³C NMR | 1.5 (s, Si(CH₃)₃), 15.6 (d, PCH₂) | Doublet | ¹J(P-C) = 17.6 |

Reactivity and Applications

This compound is primarily used as a bulky ligand in coordination chemistry. Its large steric profile can stabilize low-coordination metal centers and influence the catalytic activity of the resulting metal complexes.

Formation of Metal Complexes

This compound (often abbreviated as siphos) readily forms complexes with a variety of transition metals. These reactions typically involve the displacement of a more weakly bound ligand. A general reaction scheme is presented below.

General Reaction for Complex Formation:

M-Lₙ + P(CH₂SiMe₃)₃ → M-[P(CH₂SiMe₃)₃] + nL

Where M is a metal center, L is a labile ligand, and n is the number of displaced ligands.

A notable application is in the formation of complexes with metals such as ruthenium, rhodium, iridium, nickel, palladium, platinum, copper, silver, and gold.[2] These complexes have been characterized by various spectroscopic methods.[2]

Signaling Pathway Diagram for Complex Formation:

Caption: Formation of a metal-phosphine complex.

Potential in Catalysis

While specific applications in drug development are not extensively documented, the metal complexes of bulky phosphines like this compound are of great interest in catalysis. The steric and electronic properties imparted by the phosphine ligand can enhance the selectivity and activity of catalysts in various organic transformations, such as cross-coupling reactions, which are fundamental in the synthesis of pharmaceutical compounds. The bulky nature of the ligand can promote the formation of highly active, low-coordinate metal species.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is a solid and should be stored under an inert atmosphere to prevent potential degradation.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The provided data and protocols are intended to support further investigation and application of this versatile phosphine ligand in innovative chemical synthesis and catalysis.

References

An In-depth Technical Guide to Tris(trimethylsilylmethyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Tris(trimethylsilylmethyl)phosphine, systematically named tris(trimethylsilylmethyl)phosphane, is a sterically hindered, electron-rich organophosphorus compound with the chemical formula P(CH₂Si(CH₃)₃)₃. Its bulky trimethylsilylmethyl substituents create a unique steric and electronic environment around the phosphorus atom, making it a valuable ligand in coordination chemistry and a versatile reagent in organic synthesis. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties and Spectroscopic Data

This compound is a white solid with a melting point of 66-70 °C and a boiling point of 70 °C at 1 mmHg.[1] It is pyrophoric and reacts with oxygen and moisture in the air, necessitating handling under an inert atmosphere.[1] The steric bulk of the ligand is quantified by its Tolman cone angle of approximately 170°.[2]

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| CAS Number | 18077-42-4 | [2][3] |

| Molecular Formula | C₁₂H₃₃PSi₃ | [2][3] |

| Molecular Weight | 292.62 g/mol | [2][3] |

| Melting Point | 66-70 °C | [1] |

| Boiling Point | 70 °C @ 1 mmHg | [1] |

| Tolman Electronic Parameter | 2062 cm⁻¹ | [2] |

Table 2: Expected NMR Spectroscopic Data (Conceptual)

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H NMR | ~0.1 (s, 27H, Si(CH₃)₃) | Singlet, Doublet | |

| ~0.6 (d, 6H, PCH₂) | ²J(P-H) ≈ 4 | ||

| ¹³C NMR | ~1 (s, Si(CH₃)₃) | Singlet, Doublet | |

| ~15 (d, PCH₂) | ¹J(P-C) ≈ 15 | ||

| ³¹P NMR | ~ -30 to -40 | Singlet |

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves the reaction of a trimethylsilylmethyl Grignard or lithium reagent with phosphorus trichloride.[2]

Experimental Protocol: Synthesis via Grignard Reagent

This procedure is a representative method for the synthesis of this compound. All operations should be carried out under a dry, oxygen-free atmosphere using standard Schlenk techniques.

Materials:

-

Magnesium turnings

-

(Chloromethyl)trimethylsilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous hexane or pentane

-

Standard Schlenk line apparatus

-

Dry glassware

Procedure:

-

Preparation of the Grignard Reagent: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are activated. A solution of (chloromethyl)trimethylsilane in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, yielding the Grignard reagent, (CH₃)₃SiCH₂MgCl.

-

Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium chloride will form.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The solvent is then removed under vacuum. The residue is extracted with anhydrous hexane or pentane, and the solution is filtered to remove the magnesium salts. The filtrate is concentrated under vacuum to yield crude this compound.

-

Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like pentane at low temperature to afford the pure product as a white solid.

Applications in Coordination Chemistry and Catalysis

The primary application of this compound is as a bulky, electron-donating ligand in coordination chemistry. It forms stable complexes with a wide range of transition metals, including ruthenium, rhodium, iridium, nickel, palladium, platinum, copper, silver, gold, zinc, cadmium, and mercury.[4] The steric hindrance provided by the ligand can be exploited to stabilize reactive metal centers and to control the coordination number and geometry of the resulting complexes.

These metal complexes have potential applications in catalysis. The electron-rich nature of the phosphine can enhance the catalytic activity of the metal center in various transformations.

Safety and Handling

This compound is a pyrophoric solid that can ignite spontaneously upon contact with air.[1] It is also sensitive to moisture and should be handled and stored under a dry, inert atmosphere (e.g., argon or nitrogen).[1] Due to its hazardous nature, appropriate personal protective equipment, including flame-retardant laboratory coats, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood or a glovebox.

Conclusion

This compound is a sterically demanding and electron-rich phosphine ligand with significant utility in inorganic and organometallic chemistry. Its synthesis, while requiring careful handling of air- and moisture-sensitive reagents, is achievable through standard organometallic procedures. The unique properties of this ligand make it a valuable tool for the synthesis of novel metal complexes and for the development of new catalytic systems. Further research into its coordination chemistry and catalytic applications is likely to uncover new and exciting opportunities in chemical synthesis and materials science.

References

The Pivotal Role of Tris(trimethylsilyl)phosphine in Modern Organophosphorus Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tris(trimethylsilyl)phosphine, P(SiMe₃)₃, stands as a cornerstone reagent in organophosphorus chemistry, offering a versatile and more manageable alternative to the highly toxic and gaseous phosphine (PH₃). Its unique combination of steric bulk, electronic properties, and reactive P-Si bonds has made it an indispensable tool for the synthesis of a diverse array of phosphorus-containing compounds, ranging from novel ligands and materials to potential pharmaceutical intermediates. This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of tris(trimethylsilyl)phosphine, complete with experimental protocols and quantitative data to support researchers in their endeavors.

Synthesis of Tris(trimethylsilyl)phosphine

The preparation of tris(trimethylsilyl)phosphine is a multi-step process that requires rigorous air- and moisture-free conditions, typically achieved using Schlenk line techniques. The most common and reliable method involves the in situ formation of an alkali metal phosphide followed by reaction with trimethylsilyl chloride.[1]

Experimental Protocol: Synthesis from White Phosphorus

Materials:

-

White phosphorus (P₄)

-

Sodium-potassium alloy (NaK)

-

Trimethylsilyl chloride (Me₃SiCl), freshly distilled

-

1,2-Dimethoxyethane (DME), anhydrous

-

Naphthalene (as an electron carrier)

-

Pentane, anhydrous

-

Celite®

-

Apparatus Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and thoroughly dried under vacuum while being heated. The system is then filled with an inert atmosphere (argon or nitrogen).

-

Formation of Sodium-Potassium Phosphide: In the reaction flask, white phosphorus and a catalytic amount of naphthalene are suspended in anhydrous DME. The sodium-potassium alloy is added dropwise to the stirred suspension at a controlled temperature. The reaction mixture is then heated to reflux for several hours to ensure the complete formation of the black sodium-potassium phosphide.

-

Silylation: After cooling the reaction mixture to room temperature, freshly distilled trimethylsilyl chloride is added dropwise via the dropping funnel. The reaction is exothermic and the color of the suspension changes from black to grey. The mixture is then heated to reflux for an extended period (typically overnight) to drive the reaction to completion.[3]

-

Workup and Purification: The reaction mixture is cooled, and the precipitated alkali metal chloride salts are removed by filtration through a pad of Celite under an inert atmosphere. The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield tris(trimethylsilyl)phosphine as a colorless, air-sensitive liquid.[1]

Physicochemical and Spectroscopic Properties

Tris(trimethylsilyl)phosphine is a colorless liquid at room temperature that is highly pyrophoric and susceptible to hydrolysis.[4] Its key physical and spectroscopic properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₇PSi₃ | [5] |

| Molar Mass | 250.54 g/mol | [5] |

| Appearance | Colorless liquid | [4] |

| Melting Point | 24 °C | [5] |

| Boiling Point | 243-244 °C | [5] |

| Density | 0.863 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰_D) | 1.502 | [5] |

| ³¹P NMR Chemical Shift (δ) | -251.8 ppm | [2] |

| ¹H NMR Chemical Shift (δ) | 0.27 ppm (doublet, ³J_PH = 4.4 Hz) | [2] |

| Si-P-Si Bond Angle | ~101.8° | [6] |

| P-Si Bond Length | ~2.25 Å | |

| Tolman Cone Angle (θ) | 178 ± 2° |

Core Reactivity and Applications in Organophosphorus Chemistry

The synthetic utility of tris(trimethylsilyl)phosphine stems from the lability of the P-Si bond, which can be cleaved by a variety of electrophiles and nucleophiles. This reactivity allows for the facile introduction of a phosphorus atom into organic and inorganic frameworks.

Synthesis of Phosphaalkynes

Tris(trimethylsilyl)phosphine is a key reagent in the synthesis of phosphaalkynes (R-C≡P), a class of compounds containing a carbon-phosphorus triple bond. The reaction typically proceeds via the formation of a transient acylphosphine, which then undergoes a 1,3-silyl shift and subsequent elimination.[4][7]

Materials:

-

Tris(trimethylsilyl)phosphine

-

Acyl chloride (e.g., pivaloyl chloride)

-

Anhydrous, non-polar solvent (e.g., hexane)

Procedure: [7]

-

In a flame-dried Schlenk flask under an inert atmosphere, a solution of the acyl chloride in an anhydrous, non-polar solvent is prepared.

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

An equimolar amount of tris(trimethylsilyl)phosphine is added dropwise to the stirred solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

The volatile byproducts, such as trimethylsilyl chloride and hexamethyldisiloxane, are removed under vacuum to yield the desired phosphaalkyne. Further purification may be achieved by distillation or crystallization.

Precursor to Metal Phosphide Clusters and Nanoparticles

Tris(trimethylsilyl)phosphine serves as an excellent phosphorus source for the synthesis of metal phosphide clusters and nanoparticles. The reaction with metal halides or carboxylates proceeds with the elimination of the corresponding trimethylsilyl halide or carboxylate, providing a clean and efficient route to these materials.[4][8][9] These materials are of significant interest for applications in catalysis and electronics.[6][10]

Materials:

-

Tris(trimethylsilyl)phosphine

-

Metal precursor (e.g., metal chloride, metal acetylacetonate)

-

High-boiling coordinating solvent (e.g., oleylamine, trioctylphosphine oxide)

-

The metal precursor and the coordinating solvent are loaded into a multi-necked flask under an inert atmosphere.

-

The mixture is heated to a moderate temperature to ensure dissolution and formation of a metal-ligand complex.

-

Tris(trimethylsilyl)phosphine is injected into the hot solution, leading to a color change that indicates the nucleation of nanoparticles.

-

The reaction is maintained at an elevated temperature for a specific period to allow for particle growth.

-

The reaction is then cooled, and the nanoparticles are isolated by precipitation with a non-solvent, followed by centrifugation. The nanoparticles can be redispersed in a suitable solvent for further characterization and use.

Role as a Ligand in Coordination Chemistry

While the reactivity of the P-Si bond often leads to its cleavage, tris(trimethylsilyl)phosphine can also act as a bulky phosphine ligand in coordination complexes. The large steric footprint of the three trimethylsilyl groups influences the coordination number and geometry of the metal center, which in turn can modulate the reactivity of the complex in catalytic applications.

Steric and Electronic Effects

The utility of phosphine ligands in catalysis and coordination chemistry is largely dictated by their steric and electronic properties. For tris(trimethylsilyl)phosphine, these are significantly influenced by the trimethylsilyl groups.

Steric Effects: The steric bulk of a phosphine ligand is often quantified by the Tolman cone angle (θ). This is the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric hindrance. Tris(trimethylsilyl)phosphine has a large Tolman cone angle of approximately 178°, which is comparable to other bulky phosphines like tricyclohexylphosphine. This significant steric bulk can favor the formation of low-coordinate metal complexes, which are often highly reactive catalytic species.

Electronic Effects: The electronic nature of a phosphine ligand determines its σ-donating and π-accepting capabilities. The Tolman electronic parameter (TEP), derived from the C-O stretching frequency in [Ni(CO)₃(L)] complexes, is a common measure of a ligand's net electron-donating ability. While a specific TEP value for tris(trimethylsilyl)phosphine is not widely reported, the silicon atoms, being more electropositive than carbon, are expected to be electron-donating towards the phosphorus atom. This increases the electron density on the phosphorus, making tris(trimethylsilyl)phosphine a strong σ-donor ligand. This enhanced donor character can stabilize metal centers in low oxidation states, a crucial aspect of many catalytic cycles.[11]

Role in Drug Development and Medicinal Chemistry

While direct applications of tris(trimethylsilyl)phosphine in drug molecules are not documented, its importance in drug development lies in its role as a versatile synthon for creating more complex organophosphorus compounds.[12][13][14][15] Many biologically active molecules and pharmaceuticals contain phosphorus, often in the form of phosphonates, phosphinates, or other derivatives.[16] The ability to controllably introduce a phosphorus atom into an organic scaffold is a critical step in the synthesis of these compounds.

Tris(trimethylsilyl)phosphine, through its various reactions, provides access to a wide range of organophosphorus building blocks that can be further elaborated into potential drug candidates. For instance, the phosphaalkynes synthesized from this reagent can undergo cycloaddition reactions to form novel phosphorus-containing heterocycles, a structural motif of interest in medicinal chemistry. Furthermore, its use in the synthesis of chiral phosphine ligands is crucial for asymmetric catalysis, a powerful tool for producing enantiomerically pure drugs.[17]

Safety and Handling

Tris(trimethylsilyl)phosphine is a pyrophoric and moisture-sensitive compound that must be handled with extreme care using appropriate air-free techniques, such as a Schlenk line or a glovebox.[1][4] It reacts violently with water and can ignite spontaneously upon exposure to air. Inhalation or contact with skin and eyes should be strictly avoided. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including flame-resistant lab coats, safety glasses, and gloves, must be worn.

References

- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 2. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 3. m.youtube.com [m.youtube.com]

- 4. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]

- 5. Cas 15573-38-3,TRIS(TRIMETHYLSILYL)PHOSPHINE | lookchem [lookchem.com]

- 6. research-hub.nrel.gov [research-hub.nrel.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Triacylphosphines as a Novel Class of Phosphorus Sources for the Synthesis of Transition Metal Phosphide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 12. rroij.com [rroij.com]

- 13. longdom.org [longdom.org]

- 14. Organophosphorus chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Tris(trimethylsilyl)phosphine 95 15573-38-3 [sigmaaldrich.com]

Methodological & Application

Tris(trimethylsilyl)phosphine: A Versatile Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Tris(trimethylsilyl)phosphine [P(SiMe₃)₃] is a highly reactive and versatile organophosphorus compound that has emerged as a valuable tool in organic synthesis. Its utility stems from the labile phosphorus-silicon bonds, which allow it to serve as a soluble and safer alternative to the highly toxic and gaseous phosphine (PH₃). This document provides detailed application notes and experimental protocols for the use of tris(trimethylsilyl)phosphine in several key synthetic transformations, supported by quantitative data and visual diagrams to facilitate understanding and implementation in the laboratory.

Physical and Chemical Properties

Tris(trimethylsilyl)phosphine is a colorless to light yellow liquid with a pyrophoric nature, necessitating careful handling under inert atmosphere.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 15573-38-3 | [1][3] |

| Molecular Formula | C₉H₂₇PSi₃ | [3] |

| Molecular Weight | 250.54 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Melting Point | 24 °C | [3] |

| Boiling Point | 243-244 °C | [3] |

| Density | 0.863 g/mL at 25 °C | [3] |

| Solubility | Soluble in pentane, hexanes, methylene chloride, benzene, toluene, and acetonitrile. Insoluble in water. | [3] |

| Sensitivity | Air and moisture sensitive. Pyrophoric. | [1][3] |

Safety and Handling